molecular formula C17H22O2 B12909752 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one CAS No. 76423-58-0

3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one

Cat. No.: B12909752
CAS No.: 76423-58-0
M. Wt: 258.35 g/mol
InChI Key: SWCIDGUVHRROQJ-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one is an organic compound that features a cyclohexyl group attached to a phenyl ring, which is further connected to a dihydrofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one typically involves the alkylation of phenols with cyclohexanol. The reaction is catalyzed by orthophosphoric acid, and the optimal conditions include a reactant ratio of H3PO4:cyclohexanol:phenol of 4.20:1.0:1.5, a temperature of 130°C, and a reaction time of 2.5 to 3 hours . The major products are o-cyclohexylphenol and p-cyclohexylphenol, with yields of 34% and 26%, respectively .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar alkylation processes but on a larger scale, with continuous flow reactors and optimized catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and molecular docking.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

76423-58-0

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

3-(4-cyclohexylphenyl)-5-methyloxolan-2-one

InChI

InChI=1S/C17H22O2/c1-12-11-16(17(18)19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13,16H,2-6,11H2,1H3

InChI Key

SWCIDGUVHRROQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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